1-allyl-N-(2,5-difluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
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Description
Scientific Research Applications
Antimicrobial Agents
Compounds structurally related to 1-allyl-N-(2,5-difluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide have been explored for their potential as antimicrobial agents. A series of compounds with the quinoline and thiazolidinone moieties have shown significant in vitro antibacterial and antifungal activities against pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Dodiya, & Shihora, 2011).
Bromination and Halocyclization Reactions
Research has also focused on the chemical behavior of related compounds under bromination conditions. The 1-N-allyl derivative, under these conditions, undergoes halocyclization to form oxazolo[3,2-a]quinolines. This reaction demonstrates the compound's reactivity and potential utility in synthetic organic chemistry for generating complex molecular architectures (Ukrainets, Mospanova, Gorokhova, & Shishkina, 2011).
Asymmetric Synthesis of α-Hydroxycarboxylic Acid Derivatives
The allyl moiety in compounds such as 1-allyl-N-(2,5-difluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide serves as a substrate for asymmetric catalysis, enabling the synthesis of α-hydroxycarboxylic acid derivatives. These derivatives have applications in organic synthesis and medicinal chemistry, offering pathways to create enantiomerically enriched products with potential biological activities (Trost, Dogra, & Franzini, 2004).
Fluorescence and Anticancer Agents
Derivatives of 3-hydroxyquinoline-4(1H)-one have been synthesized and evaluated for their cytotoxic activity against cancer cell lines and for their fluorescent properties. These compounds, including those structurally related to 1-allyl-N-(2,5-difluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide, could serve as potential anticancer and fluorescence agents, highlighting the versatility of the quinoline scaffold in medicinal and analytical chemistry applications (Funk et al., 2015).
properties
IUPAC Name |
N-(2,5-difluorophenyl)-4-hydroxy-2-oxo-1-prop-2-enylquinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N2O3/c1-2-9-23-15-6-4-3-5-12(15)17(24)16(19(23)26)18(25)22-14-10-11(20)7-8-13(14)21/h2-8,10,24H,1,9H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCUYJXKMCDLUSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=C(C=CC(=C3)F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-allyl-N-(2,5-difluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide |
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